molecular formula C22H40O2 B592420 (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester CAS No. 1187888-75-0

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester

Cat. No.: B592420
CAS No.: 1187888-75-0
M. Wt: 336.56
InChI Key: GJSICTABQZFJSN-YGWYKEQZSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is a polyunsaturated fatty acid ester It is derived from eicosadienoic acid, which is a 20-carbon fatty acid with two double bonds in the Z (cis) configuration at the 5th and 11th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester typically involves the esterification of (Z,Z)-5,11-eicosadienoic acid with ethanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can involve the transesterification of fish oil or other natural sources rich in eicosadienoic acid. The process includes steps such as extraction, refining, and ethanolysis. The ethanolysis process involves the reaction of fish oil with ethanol in the presence of a catalyst, typically an enzyme like Lipozyme TL IM, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its specific configuration allows it to participate in unique biochemical pathways and interactions compared to other similar compounds.

Properties

CAS No.

1187888-75-0

Molecular Formula

C22H40O2

Molecular Weight

336.56

IUPAC Name

ethyl (5Z,11Z)-icosa-5,11-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17-

InChI Key

GJSICTABQZFJSN-YGWYKEQZSA-N

SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)OCC

Synonyms

(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester;  (5Z,11Z)-Eicosadienoic Acid Ethyl Ester;  Keteleeronic Acid Ethyl Ester;  all-cis-5,11-Eicosadienoic Acid Ethyl Ester

Origin of Product

United States

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